BRD 4354

Description

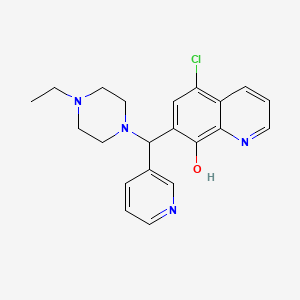

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFSFXYJOJWLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD4354: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 is a small molecule inhibitor with a novel dual mechanism of action, demonstrating potent activity against two distinct classes of therapeutic targets. Firstly, it acts as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication.[1] Secondly, it functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9, which are key regulators of gene expression implicated in various diseases.[2][3] This document provides an in-depth technical overview of the molecular mechanisms, quantitative inhibitory data, and the experimental protocols used to elucidate the activity of BRD4354.

Mechanism 1: Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

BRD4354 inactivates the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) through a time-dependent, two-step covalent mechanism.[1] Mpro is an essential cysteine protease for the virus, responsible for cleaving viral polyproteins to produce functional proteins required for viral replication. The inhibition of Mpro by BRD4354 effectively halts this process.

The proposed mechanism involves an initial reversible binding of BRD4354 to the Mpro active site.[1] Following this, a retro-Mannich reaction is catalyzed, leading to the formation of a highly reactive ortho-quinone methide intermediate. This electrophilic intermediate is then attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This results in the formation of a stable, covalent Michael adduct, leading to the irreversible inactivation of the enzyme.[1]

Caption: Proposed two-step covalent inhibition of SARS-CoV-2 Mpro by BRD4354.

Quantitative Data: Mpro Inhibition

The inhibitory activity of BRD4354 against SARS-CoV-2 Mpro was determined through in vitro protease activity assays.[1] The key quantitative parameters are summarized below.

| Parameter | Value | Description |

| IC₅₀ | 0.72 ± 0.04 µM | Half-maximal inhibitory concentration after 60 min. |

| Kᵢ | 1.9 ± 0.5 µM | Initial binding affinity constant. |

| k_inact,max_ | 0.040 ± 0.002 min⁻¹ | Maximum rate of enzyme inactivation. |

Data sourced from reference[1].

Experimental Protocol: In Vitro Mpro Inhibition Assay

The following protocol is a representative methodology for determining the inhibitory activity of BRD4354 against Mpro.

-

Protein Expression and Purification:

-

Fluorogenic Protease Assay:

-

The catalytic activity of Mpro is measured using a fluorogenic substrate.

-

The assay is performed in a buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA).

-

Mpro enzyme is pre-incubated with varying concentrations of BRD4354 in DMSO (or DMSO alone for control) for a defined period (e.g., 60 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a plate reader.

-

-

Data Analysis:

-

IC₅₀ Determination: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]

-

Time-Dependent Inhibition: To determine Kᵢ and k_inact_, Mpro is incubated with different concentrations of BRD4354, and the activity is measured at multiple time points. The data are then fit to a model for time-dependent inhibition to extract the kinetic parameters.[1]

-

-

Mass Spectrometry Analysis:

Caption: Experimental workflow for determining Mpro inhibition by BRD4354.

Mechanism 2: Inhibition of Class IIa Histone Deacetylases (HDACs)

BRD4354 is also an inhibitor of zinc-dependent Class IIa HDACs, with moderate potency and selectivity for HDAC5 and HDAC9 over other isoforms.[2] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] By inhibiting HDACs, BRD4354 causes an accumulation of acetylated proteins. The hyperacetylation of histones leads to a more relaxed chromatin structure, which alters gene expression.[6] This can induce various cellular outcomes, including cell cycle arrest and apoptosis, making HDAC inhibitors a valuable class of anti-cancer agents.[6][7]

The mechanism of HDAC inhibition by BRD4354 is also proposed to involve the formation of an ortho-quinone methide intermediate, which then covalently modifies cysteine residues within the HDAC enzyme.[1] Unlike with Mpro, the site of modification is not necessarily in the active site and the reaction has been suggested to be reversible upon dilution in the context of HDACs.[1]

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest.

Quantitative Data: HDAC Inhibition

BRD4354 shows selectivity for Class IIa HDACs, with significantly less activity against Class I isoforms.

| Target Isoform | IC₅₀ (µM) | HDAC Class |

| HDAC5 | 0.85 | IIa |

| HDAC9 | 1.88 | IIa |

| HDAC4 | 3.88 - 13.8 | IIa |

| HDAC7 | 3.88 - 13.8 | IIa |

| HDAC6 | 3.88 - 13.8 | IIb |

| HDAC8 | 3.88 - 13.8 | I |

| HDAC1 | > 40 | I |

| HDAC2 | > 40 | I |

| HDAC3 | > 40 | I |

Data sourced from references[2][3].

Experimental Protocol: In Vitro HDAC Inhibition Assay

The following is a representative protocol for assessing the HDAC inhibitory activity of BRD4354.

-

Enzyme and Substrate Preparation:

-

Recombinant human HDAC enzymes are obtained from commercial sources or purified.

-

A fluorogenic HDAC substrate is used, which becomes fluorescent upon deacetylation by the HDAC enzyme followed by cleavage by a developer enzyme.

-

-

Inhibition Assay:

-

The assay is conducted in a buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

HDAC enzyme is incubated with serial dilutions of BRD4354 (or a reference inhibitor like Trichostatin A) for a set time (e.g., 15 minutes) at 37°C.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The mixture is incubated for a further period (e.g., 30-60 minutes) at 37°C.

-

The developer solution is added to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.

-

-

Data Acquisition and Analysis:

-

Fluorescence is measured using a microplate reader.

-

The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Studies

To understand the effects of BRD4354 in a cellular context, gene expression studies have been performed. In one such experiment, A549 adenocarcinoma cells were treated with 10 µM of BRD4354 for 24 hours.[2] Subsequent analysis focused on identifying the top 50 upregulated and top 50 downregulated genes to elucidate the compound's impact on cellular pathways.[2]

Caption: General experimental workflow for cellular gene expression analysis.

Conclusion

BRD4354 exhibits a compelling and unusual dual mechanism of action. Its potent, covalent inhibition of the SARS-CoV-2 Main Protease highlights its potential as an antiviral therapeutic.[1] Concurrently, its selective inhibition of HDAC5 and HDAC9 suggests applications in oncology and potentially other diseases where HDACs are dysregulated.[2] The distinct nature of these two mechanisms provides a unique foundation for further preclinical and clinical investigation, positioning BRD4354 as a versatile chemical probe and a promising therapeutic lead.

References

- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

BRD4354: A Dual-Action Agent Targeting Viral Protease and Epigenetic Regulators

BRD4354 is a small molecule compound that has demonstrated significant inhibitory activity against two distinct classes of enzymes: the main protease (Mpro) of the SARS-CoV-2 virus and specific isoforms of histone deacetylases (HDACs). This dual functionality positions BRD4354 as a molecule of interest for researchers in virology, oncology, and epigenetics. This technical guide provides an in-depth overview of the known functions of BRD4354, its mechanisms of action, and relevant experimental data.

Core Function 1: Covalent Inhibition of SARS-CoV-2 Main Protease

BRD4354 has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] Its mechanism of action is characterized by a time-dependent, covalent modification of the active site of the enzyme.

Mechanism of Action

The inhibitory action of BRD4354 against Mpro involves a two-step process. Initially, the compound binds reversibly to the enzyme's active site. Subsequently, a retro-Mannich reaction is catalyzed, leading to the formation of a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the nucleophilic thiol group of the active site cysteine residue (Cys145), resulting in the formation of a stable covalent Michael adduct.[1] This covalent modification inactivates the protease, thereby inhibiting viral replication. The proposed necessity of the Cys145 residue for this covalent interaction is supported by the observation that a C145S mutant of Mpro does not form a covalent bond with BRD4354.[1]

Quantitative Data: In Vitro Inhibition of SARS-CoV-2 Mpro

| Parameter | Value | Reference |

| IC50 | 0.72 ± 0.04 μM | [1] |

Experimental Protocols

In Vitro Mpro Activity Assay: The catalytic activity of purified SARS-CoV-2 Mpro is typically measured using a fluorescent peptide substrate. The assay is performed by incubating the enzyme with varying concentrations of BRD4354 for a specified period (e.g., 60 minutes). The reaction is then initiated by the addition of the fluorescent substrate, and the rate of fluorescence increase, corresponding to substrate cleavage, is monitored over time. The IC50 value is determined by fitting the dose-response data to a suitable inhibition model.[1]

Mass Spectrometry Analysis: To confirm the covalent modification of Mpro by BRD4354, native mass spectrometry can be employed. Wild-type Mpro and a C145S mutant are incubated with BRD4354. The mass of the resulting protein-inhibitor complex is then measured. An increase in the mass of the wild-type enzyme corresponding to the addition of a BRD4354 molecule, and the absence of such a mass shift in the C145S mutant, provides evidence for the covalent binding to the active site cysteine.[1]

Core Function 2: Inhibition of Histone Deacetylases (HDACs)

BRD4354 also functions as a moderately potent inhibitor of specific zinc-dependent histone deacetylases, particularly class IIa HDACs.[2][3][4] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[5][6][7][8] Their dysregulation is implicated in various diseases, including cancer.[6][9][10]

Mechanism of Action

The inhibitory activity of BRD4354 against HDACs is also proposed to involve the formation of a reactive ortho-quinone methide intermediate. In this context, the reaction is thought to be catalyzed by the zinc ion present in the active site of the HDAC enzyme. This reactive intermediate then covalently modifies cysteine residues within the HDAC, leading to its inhibition.[1] Unlike its interaction with Mpro, the covalent modification of HDACs by BRD4354 has been suggested to be reversible upon dilution.[1]

Quantitative Data: In Vitro Inhibition of HDAC Isoforms

| HDAC Isoform | IC50 (μM) | Selectivity | Reference |

| HDAC5 | 0.85 | Moderately Potent | [2][3][4][11] |

| HDAC9 | 1.88 | Moderately Potent | [2][3][4][11] |

| HDAC4 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |

| HDAC6 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |

| HDAC7 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |

| HDAC8 | 3.88 - 13.8 | Weak Inhibitor | [2][3][4] |

| HDAC1 | >40 | >20-fold selective over HDAC5/9 | [2][3][4] |

| HDAC2 | >40 | >20-fold selective over HDAC5/9 | [2][3][4] |

| HDAC3 | >40 | >20-fold selective over HDAC5/9 | [2][3][4] |

Experimental Protocols

HDAC Inhibition Assay: The inhibitory activity of BRD4354 against various HDAC isoforms is determined using commercially available HDAC activity assay kits. These assays typically involve incubating the recombinant human HDAC enzyme with a fluorescently labeled substrate and varying concentrations of the inhibitor. The deacetylase activity leads to a change in fluorescence, which is measured using a fluorescence plate reader. The IC50 values are then calculated from the dose-response curves.

Cell-Based Assays: To assess the cellular effects of BRD4354, cancer cell lines such as A549 adenocarcinoma cells can be treated with the compound.[2] Following treatment, changes in gene expression can be analyzed using techniques like microarray or RNA sequencing to identify upregulated and downregulated genes, providing insights into the downstream effects of HDAC inhibition.[2]

Therapeutic Potential and Future Directions

The dual inhibitory function of BRD4354 against both a critical viral enzyme and key epigenetic regulators makes it a compelling candidate for further investigation. Its potent anti-SARS-CoV-2 activity suggests its potential as a COVID-19 therapeutic.[1] Furthermore, its activity as an HDAC inhibitor opens avenues for its exploration in cancer therapy, as HDAC inhibitors are a known class of anti-cancer agents.[6][9][10]

Further preclinical testing of BRD4354 and its structural analogs is warranted to evaluate their efficacy and safety in relevant disease models. Investigating the synergistic potential of its dual-action mechanism in the context of viral infections with underlying inflammatory or cell proliferative pathologies could also be a fruitful area of research. To date, there is no publicly available information regarding clinical trials involving BRD4354.

References

- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD 4354 (CAS 315698-07-8): R&D Systems [rndsystems.com]

- 4. This compound | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]

- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors in cancer treatment: a review of the clinical toxicity and the modulation of gene expression in cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Histone deacetylase inhibitors: development as cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

BRD4354: A Dual-Targeting Covalent Inhibitor with Selectivity for SARS-CoV-2 Main Protease and Class IIa Histone Deacetylases

For Immediate Release

BOSTON, MA – A comprehensive analysis of the small molecule BRD4354 reveals a unique dual-targeting profile, demonstrating potent covalent inhibition of the SARS-CoV-2 Main Protease (Mpro) and selective, moderately potent inhibition of Class IIa histone deacetylases (HDACs). This positions BRD4354 as a compound of significant interest for both antiviral and epigenetic therapeutic research. This technical guide provides an in-depth overview of its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Target Selectivity Profile

BRD4354 exhibits a distinct selectivity profile, with its most potent activity against the SARS-CoV-2 Main Protease. It also demonstrates inhibitory activity against several HDAC isoforms, with a clear preference for Class IIa enzymes.

| Target | IC50 (μM) | Assay Type | Notes |

| SARS-CoV-2 Main Protease (Mpro) | 0.72 ± 0.04 | In vitro Protease Activity Assay | Time-dependent covalent inhibition.[1] |

| HDAC5 | 0.85 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[2][3] |

| HDAC9 | 1.88 | Fluorometric/Colorimetric Assay | Moderately potent inhibition.[2][3] |

| HDAC4 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |

| HDAC6 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |

| HDAC7 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |

| HDAC8 | 3.88 - 13.8 | Fluorometric/Colorimetric Assay | Weaker inhibition.[2] |

| HDAC1 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2] |

| HDAC2 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2] |

| HDAC3 | >40 | Fluorometric/Colorimetric Assay | Demonstrates less inhibitory effect.[2] |

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro

BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 Main Protease. The proposed mechanism involves a two-step process: an initial rapid, reversible binding to the enzyme, followed by a slower, irreversible covalent modification of the catalytic cysteine residue (Cys145) in the active site. This covalent bond formation is facilitated by a retro-Mannich reaction of BRD4354, which generates a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the Cys145 nucleophile, leading to the inactivation of the enzyme.[1]

References

BRD4354: A Selective Inhibitor of Histone Deacetylases 5 and 9

BRD4354 has emerged as a valuable chemical probe for studying the biological functions of specific class IIa histone deacetylases (HDACs). This technical guide provides a comprehensive overview of BRD4354, focusing on its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene expression and other cellular processes.[1][2][3] HDACs are divided into four classes based on their sequence homology.[1][2] Class I, II, and IV are zinc-dependent enzymes, while class III, also known as sirtuins, are NAD+-dependent.[1] HDAC inhibitors typically function by binding to the zinc ion within the catalytic site of the enzyme, thereby blocking the substrate from accessing it.[1]

BRD4354 is an inhibitor of zinc-dependent histone deacetylases.[4] It exhibits moderate potency and significant selectivity for HDAC5 and HDAC9, both of which are members of the class IIa family of HDACs.[5][6][7][8] The selectivity of BRD4354 allows for the targeted investigation of the roles of HDAC5 and HDAC9 in various biological pathways, distinguishing their functions from those of other HDAC isoforms.

Interestingly, research has also identified BRD4354 as a potent inhibitor of the main protease (MPro) of SARS-CoV-2.[4] In this context, it exhibits a time-dependent, two-step inhibition mechanism involving a retro-Mannich reaction followed by a Michael addition, leading to the formation of a covalent bond with the catalytic cysteine (C145) of the enzyme.[4] While distinct from its HDAC inhibitory mechanism, this highlights the compound's potential for forming covalent interactions under specific conditions.

Data Presentation

The inhibitory activity of BRD4354 has been quantified against a panel of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating its selectivity for HDAC5 and HDAC9 over other HDACs.

| HDAC Isoform | IC50 (μM) | Class |

| HDAC1 | >40 | I |

| HDAC2 | >40 | I |

| HDAC3 | >40 | I |

| HDAC4 | 3.88 - 13.8 | IIa |

| HDAC5 | 0.85 | IIa |

| HDAC6 | 3.88 - 13.8 | IIb |

| HDAC7 | 3.88 - 13.8 | IIa |

| HDAC8 | 3.88 - 13.8 | I |

| HDAC9 | 1.88 | IIa |

Data compiled from multiple sources.[5][7]

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorescence-Based)

This protocol outlines a general method for determining the IC50 values of HDAC inhibitors.

-

Enzyme and Substrate Preparation : Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are used.

-

Compound Dilution : BRD4354 is serially diluted to a range of concentrations.

-

Reaction Initiation : The HDAC enzyme, substrate, and BRD4354 are combined in a buffer solution and incubated at 37°C.

-

Development : A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement : The fluorescence intensity is measured using a plate reader. The intensity is proportional to the enzyme activity.

-

Data Analysis : The fluorescence readings are plotted against the inhibitor concentration to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Assay for Gene Expression Analysis

This protocol describes a method to assess the effect of BRD4354 on gene expression in a cellular context.

-

Cell Culture : A549 adenocarcinoma cells are cultured in appropriate media and conditions.[5][7]

-

Compound Treatment : The cells are treated with a specific concentration of BRD4354 (e.g., 10 μM) for a set duration (e.g., 24 hours).[5][7]

-

RNA Extraction : Total RNA is isolated from both treated and untreated (control) cells.

-

Gene Expression Profiling : The extracted RNA is subjected to microarray or RNA-sequencing analysis to determine the changes in the expression levels of thousands of genes.

-

Data Analysis : The gene expression data is analyzed to identify the top upregulated and downregulated genes in response to BRD4354 treatment.[5][7] This provides insights into the biological pathways modulated by the inhibition of HDAC5 and HDAC9.

Mandatory Visualization

Caption: Signaling pathway of HDAC5/9 in transcriptional regulation.

Caption: Experimental workflow for characterizing BRD4354.

References

- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. BRD 4354|315698-07-8|安捷凯 [anjiechem.com]

An In-depth Technical Guide to the Chemical Properties of BRD4354

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4354 has emerged as a molecule of significant interest in drug discovery, demonstrating a dual inhibitory profile against two distinct and therapeutically relevant targets: the main protease (Mᵖʳᵒ) of SARS-CoV-2 and class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9. This guide provides a comprehensive overview of the chemical properties of BRD4354, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Data

The inhibitory potency of BRD4354 has been quantified against both its viral and human enzyme targets. The following tables summarize the key quantitative data.

| Target | Parameter | Value | Notes |

| SARS-CoV-2 Main Protease (Mᵖʳᵒ) | IC₅₀ | 0.72 ± 0.04 µM | Time-dependent inhibition after 60 minutes of incubation[1] |

| Kᵢ | 1.9 ± 0.5 µM | Initial rapid binding step[1] | |

| kᵢₙₐ꜀ₜ,ₘₐₓ | 0.040 ± 0.002 min⁻¹ | Second slow inactivation step[1] |

| Target | IC₅₀ (µM) |

| HDAC5 | 0.85 |

| HDAC9 | 1.88 |

| HDAC4 | 3.88 |

| HDAC7 | >10 |

| HDAC6 | 13.8 |

| HDAC8 | >20 |

| HDAC1 | >40 |

| HDAC2 | >40 |

| HDAC3 | >40 |

Mechanism of Action

Inhibition of SARS-CoV-2 Main Protease (Mᵖʳᵒ)

BRD4354 acts as a potent covalent inhibitor of the SARS-CoV-2 Mᵖʳᵒ. The mechanism involves a two-step process. Initially, BRD4354 binds reversibly to the active site of Mᵖʳᵒ. Subsequently, a retro-Mannich reaction is catalyzed, leading to the formation of a thiol-reactive ortho-quinone methide intermediate. This intermediate is then attacked by the active site cysteine (Cys145) nucleophile, forming a stable covalent Michael adduct and inactivating the enzyme.[2]

Inhibition of Histone Deacetylases (HDACs)

BRD4354 demonstrates moderate potency as a reversible, time-dependent inhibitor of zinc-dependent HDACs, with a preference for class IIa enzymes HDAC5 and HDAC9. The proposed mechanism suggests that a zinc-catalyzed decomposition of BRD4354 generates an ortho-quinone methide intermediate, which then covalently modifies cysteine residues within the HDAC enzyme. Unlike its interaction with Mᵖʳᵒ, this covalent modification is reversible upon dilution.

Signaling Pathways

The inhibition of HDAC5 and HDAC9 by BRD4354 can modulate cellular signaling pathways. These HDACs are known to act as transcriptional repressors by interacting with transcription factors such as Myocyte Enhancer Factor-2 (MEF2). In the nucleus, HDAC5 and HDAC9 bind to MEF2, leading to the deacetylation of histones and repression of MEF2-target genes. Inhibition of HDAC5/9 by BRD4354 would prevent this deacetylation, leading to a more open chromatin structure and allowing for the expression of MEF2-regulated genes, which are involved in processes like muscle development and neuronal differentiation.

Experimental Protocols

SARS-CoV-2 Mᵖʳᵒ Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of BRD4354 against SARS-CoV-2 Mᵖʳᵒ.

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 Mᵖʳᵒ

-

Fluorescent peptide substrate (e.g., containing a FRET pair)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

BRD4354 stock solution in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of BRD4354 in assay buffer.

-

Add 5 µL of the diluted BRD4354 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of Mᵖʳᵒ solution (final concentration ~50 nM) to each well and incubate for 60 minutes at room temperature to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorescent peptide substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each BRD4354 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the BRD4354 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

HDAC Inhibition Assay (Fluorogenic)

This protocol describes a general method for assessing the inhibitory effect of BRD4354 on HDAC activity.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC5, HDAC9)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing trypsin and a stop solution)

-

BRD4354 stock solution in DMSO

-

96-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of BRD4354 in assay buffer.

-

Add the diluted BRD4354 or DMSO to the wells of the 96-well plate.

-

Add the HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Add the fluorogenic HDAC substrate to initiate the reaction and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 10-15 minutes at room temperature.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition and determine the IC₅₀ as described for the Mᵖʳᵒ assay.

-

Mass Spectrometry Analysis for Covalent Modification

This protocol outlines the general workflow to confirm the covalent binding of BRD4354 to Mᵖʳᵒ.

-

Sample Preparation:

-

Incubate purified Mᵖʳᵒ with an excess of BRD4354 (e.g., 10-fold molar excess) for a sufficient time (e.g., 1-2 hours) at room temperature to ensure complete reaction.

-

As a control, incubate Mᵖʳᵒ with DMSO under the same conditions.

-

Remove excess, unbound BRD4354 using a desalting column or buffer exchange.

-

-

Intact Protein Analysis:

-

Analyze the treated and control Mᵖʳᵒ samples by electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass spectra of the BRD4354-treated Mᵖʳᵒ with the control. A mass shift corresponding to the addition of the reactive fragment of BRD4354 will confirm covalent modification.

-

-

Peptide Mapping (to identify the modification site):

-

Denature, reduce, and alkylate the protein samples.

-

Digest the protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the Mᵖʳᵒ sequence to identify peptides.

-

Identify the peptide containing the mass modification and pinpoint the modified residue (expected to be Cys145) through fragmentation analysis.

-

References

Introduction to Bromodomains and Gene Expression

An In-depth Technical Guide on the Role of Bromodomain Inhibition in Gene Expression Regulation

A note on the compound BRD4354: Initial searches for the role of BRD4354 in gene expression have revealed that this compound is not a bromodomain inhibitor. Instead, BRD4354 has been characterized as a moderately potent inhibitor of histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1][2] It has also been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease.[3] The "BRD" prefix in its name, likely referring to the Broad Institute where it may have been developed, can be a source of confusion as it is often associated with bromodomain-containing proteins.

This guide will therefore focus on a well-characterized and representative bromodomain and extra-terminal domain (BET) family protein inhibitor, JQ1 , to provide a comprehensive overview of the role of this class of molecules in gene expression regulation, as likely intended by the query.

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription.[4] The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical "readers" of the epigenetic code.[4] By binding to acetylated chromatin, BET proteins recruit transcriptional machinery to specific gene loci, thereby playing a pivotal role in the regulation of gene expression.

BRD4, in particular, is a key transcriptional co-activator that associates with enhancers and promoters to stimulate gene expression.[5] It plays a crucial role by recruiting the positive transcription elongation factor b (P-TEFb) to promoter-proximal regions, which in turn phosphorylates RNA polymerase II to promote transcriptional elongation.[6] Dysregulation of BRD4 activity has been implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention.

JQ1: A Prototypical BET Bromodomain Inhibitor

JQ1 is a potent, selective, and cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing BRD4 from chromatin.[5][6] This action prevents the recruitment of transcriptional machinery and leads to the suppression of target gene expression. JQ1 has been instrumental as a chemical probe to elucidate the role of BET proteins in health and disease.

Quantitative Data on Inhibitor Activity

The following tables summarize the inhibitory activity of BRD4354 against HDACs and the anti-proliferative effects of JQ1 in various cancer cell lines.

Table 1: Inhibitory Activity of BRD4354 against Histone Deacetylases (HDACs)

| HDAC Isoform | IC50 (µM) |

| HDAC5 | 0.85 |

| HDAC9 | 1.88 |

| HDAC4 | 3.88 - 13.8 |

| HDAC6 | 3.88 - 13.8 |

| HDAC7 | 3.88 - 13.8 |

| HDAC8 | 3.88 - 13.8 |

| HDAC1 | >40 |

| HDAC2 | >40 |

| HDAC3 | >40 |

Data sourced from MedChemExpress and Tocris Bioscience.[1][2]

Table 2: Anti-proliferative Activity of JQ1 in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines

| Cell Line | IC50 (µM) after 72h treatment |

| REH | 1.16 |

| NALM6 | 0.93 |

| SEM | 0.45 |

| RS411 | 0.57 |

Data sourced from a study on the effects of JQ1 on B-ALL cell lines.[7]

Mechanism of Action of JQ1 in Gene Expression Regulation

The primary mechanism of action of JQ1 involves the competitive inhibition of BET bromodomains, leading to the displacement of BRD4 from acetylated chromatin. This has profound effects on the transcription of genes that are critically dependent on BRD4 for their expression, including many oncogenes.

Diagram: Mechanism of JQ1-mediated Transcriptional Repression

Caption: Mechanism of JQ1 action.

Impact of JQ1 on Key Transcription Factors and Signaling Pathways

JQ1 treatment leads to the downregulation of several key transcription factors and affects multiple signaling pathways involved in cell proliferation, survival, and oncogenesis.

The MYC-AP4 Axis

One of the most well-documented effects of JQ1 is the suppression of the MYC oncogene.[4][5][8] BRD4 is known to occupy the promoter and enhancer regions of MYC, and its displacement by JQ1 leads to a rapid downregulation of MYC transcription.[4] Furthermore, JQ1 has been shown to suppress a bidirectional positive feedback loop between MYC and another transcription factor, AP4, both of which are direct targets of BRD4.[4]

Wnt/β-Catenin Signaling

In colon cancer models, JQ1 has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[9] This is a critical pathway involved in cell proliferation and stem cell maintenance. JQ1 treatment leads to a decrease in β-catenin levels and the downregulation of its target genes.[9]

NF-κB Signaling

In inflammatory conditions, JQ1 can inhibit the nuclear factor-κB (NF-κB) pathway.[10] BRD4 is involved in the transcriptional activation of NF-κB target genes, and its inhibition by JQ1 can ameliorate inflammatory responses.[11]

Diagram: Signaling Pathways Affected by JQ1

Caption: JQ1's impact on signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of JQ1 on the viability and proliferation of cancer cells.

-

Method:

-

Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of JQ1 or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT or CCK-8 assay according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[7]

-

Cell Cycle Analysis

-

Objective: To investigate the effect of JQ1 on cell cycle progression.

-

Method:

-

Treat cells with JQ1 or vehicle control for a specified time.

-

For EdU incorporation assays, add EdU to the cell culture and incubate for a short period (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., 70% ethanol).

-

Permeabilize the cells and stain for EdU using a Click-iT® EdU Flow Cytometry Assay Kit (Thermo Fisher Scientific) according to the manufacturer's protocol.

-

Counterstain the DNA with a dye such as propidium iodide (PI) or DAPI.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.[7][12]

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if BRD4 binds to specific genomic regions (e.g., promoters or enhancers of target genes) and whether this binding is displaced by JQ1.

-

Method:

-

Treat cells with JQ1 or vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range (e.g., 200-500 bp).

-

Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight.

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-linking by heating.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of a specific DNA sequence in the immunoprecipitated sample using quantitative PCR (qPCR) with primers flanking the putative binding site.[4][9]

-

Diagram: Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: ChIP experimental workflow.

Conclusion

While the compound BRD4354 is an inhibitor of HDACs and the SARS-CoV-2 main protease, the study of BET bromodomain inhibitors like JQ1 has provided profound insights into the epigenetic regulation of gene expression. These molecules act by displacing critical transcriptional co-activators, such as BRD4, from chromatin, leading to the suppression of key oncogenes and the inhibition of cancer-promoting signaling pathways. The methodologies outlined in this guide are fundamental to the ongoing research and development of this promising class of therapeutic agents. The continued investigation into the intricate mechanisms of bromodomain inhibition will undoubtedly pave the way for novel therapeutic strategies in oncology and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]

- 3. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

BRD4354: An In-depth Technical Guide on its Effects on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 is a small molecule that has been identified as a moderately potent inhibitor of Class IIa histone deacetylases (HDACs), specifically HDAC5 and HDAC9.[1] By inhibiting these enzymes, BRD4354 modulates the acetylation status of histones and other non-histone protein substrates, leading to downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of BRD4354, with a focus on its mechanism of action related to histone acetylation, detailed experimental protocols for its characterization, and a summary of its biological effects.

Introduction to BRD4354 and Histone Acetylation

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is generally associated with transcriptional activation. This dynamic process is regulated by two opposing classes of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. The 18 known human HDACs are grouped into four classes based on their homology to yeast proteins. BRD4354 is a selective inhibitor targeting HDAC5 and HDAC9, which belong to the Class IIa family of HDACs. By inhibiting these specific HDACs, BRD4354 is expected to increase histone acetylation levels, thereby influencing the expression of genes regulated by these enzymes.

Quantitative Data: Inhibitory Activity of BRD4354

The inhibitory potency of BRD4354 against various HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (µM) |

| HDAC5 | 0.85[1] |

| HDAC9 | 1.88[1] |

| HDAC4 | 3.88 |

| HDAC6 | >10 |

| HDAC7 | 7.82 |

| HDAC8 | 13.8 |

| HDAC1 | >40[1] |

| HDAC2 | >40[1] |

| HDAC3 | >40[1] |

Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.

Mechanism of Action and Signaling Pathway

BRD4354 exerts its effects by directly inhibiting the enzymatic activity of HDAC5 and HDAC9. These HDACs are known to be key regulators of the myocyte enhancer factor 2 (MEF2) family of transcription factors. In the absence of inhibitory signals, HDAC5 and HDAC9 are typically localized in the nucleus where they bind to MEF2, leading to the deacetylation of histones at the promoter regions of MEF2 target genes and subsequent transcriptional repression.

Upon inhibition by BRD4354, the repressive activity of HDAC5 and HDAC9 on MEF2 is alleviated. This leads to an increase in histone acetylation at the promoters of MEF2 target genes, facilitating the recruitment of transcriptional co-activators and initiating gene expression. Furthermore, the expression of HDAC9 itself is regulated by MEF2, forming a negative feedback loop.

Experimental Protocols

The following section details the key experimental methodologies used to characterize the effects of BRD4354 on histone acetylation.

In Vitro HDAC Inhibition Assay

This protocol is designed to determine the IC50 values of BRD4354 against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

BRD4354 stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of BRD4354 in assay buffer.

-

In a 384-well plate, add the diluted BRD4354 solutions. Include wells with DMSO as a vehicle control and a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the purified HDAC enzyme to each well.

-

Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for a further 15-30 minutes at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of BRD4354 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the changes in global histone acetylation levels in cells treated with BRD4354.

Materials:

-

Cell line of interest (e.g., A549 adenocarcinoma cells)

-

Cell culture medium and supplements

-

BRD4354 stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BRD4354 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the acetyl-histone signal to the total histone signal.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is employed to identify the specific genomic loci where histone acetylation is altered following treatment with BRD4354.

Materials:

-

Cells treated with BRD4354 or DMSO

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Lysis and sonication buffers

-

Antibodies against specific acetylated histone marks (e.g., H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Procedure:

-

Cross-link proteins to DNA in treated and control cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitate the chromatin fragments with an antibody specific for an acetylated histone mark.

-

Incubate with protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify genomic regions with differential histone acetylation between BRD4354-treated and control samples.

Effects on Gene Expression

Treatment of cancer cell lines with BRD4354 is expected to lead to significant changes in gene expression. Based on its inhibitory profile against HDAC5 and HDAC9, the genes most likely to be affected are those regulated by the MEF2 transcription factor. A study on A549 adenocarcinoma cells treated with 10 µM BRD4354 for 24 hours identified the top 50 upregulated and top 50 downregulated genes.[1] While the specific gene list is not publicly available, the functional classes of these genes are anticipated to be involved in pathways regulated by HDAC5 and HDAC9, such as cell cycle control, apoptosis, and differentiation.

| Gene Regulation | Predicted Functional Categories |

| Upregulated Genes | Tumor suppressors (e.g., p21), Pro-apoptotic factors, Genes involved in cellular differentiation |

| Downregulated Genes | Oncogenes, Anti-apoptotic factors, Genes promoting cell proliferation |

Table 2: Predicted functional categories of genes differentially expressed upon treatment with BRD4354, based on the known roles of HDAC5 and HDAC9.

Conclusion

BRD4354 is a valuable chemical probe for studying the roles of HDAC5 and HDAC9 in various biological processes. Its ability to selectively inhibit these Class IIa HDACs leads to increased histone acetylation and subsequent modulation of gene expression, particularly through the MEF2 signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular and molecular effects of BRD4354. Future studies, including in vivo experiments, will be crucial to fully elucidate its therapeutic potential in diseases such as cancer and neurological disorders where HDAC5 and HDAC9 are implicated.

References

Methodological & Application

BRD 4354 solubility in DMSO and other solvents

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

BRD4354 is a small molecule inhibitor primarily targeting histone deacetylases (HDACs) and has also been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] Understanding its physical and chemical properties is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 5-Chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol | [2] |

| Molecular Formula | C₂₁H₂₃ClN₄O | [2] |

| Molecular Weight | 382.89 g/mol | [2] |

| CAS Number | 315698-07-8 | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store solid at -20°C |

Solubility Data

The solubility of BRD4354 can vary depending on the solvent, temperature, and whether it is in its base form or as a salt (e.g., ditrifluoroacetate). The data below is compiled from various sources. It is recommended to use sonication or gentle warming to aid dissolution.[4][5] For hygroscopic solvents like DMSO, using a fresh, unopened bottle is advised for maximum solubility.[4][6]

| Solvent | Concentration | Comments | Reference |

| DMSO | up to 20 mM | - | |

| 12.5 mg/mL (~32.65 mM) | Requires sonication. | [4] | |

| 3 mg/mL | Solution becomes clear with warming. | ||

| Ethanol | up to 50 mM | - | |

| Formulation 1 | ≥ 1.25 mg/mL (~3.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |

| Formulation 2 | ≥ 1.25 mg/mL (~3.26 mM) | 10% DMSO, 90% Corn Oil | [4] |

Note: The ditrifluoroacetate salt of BRD4354 exhibits significantly higher solubility in DMSO, reaching up to 125 mg/mL (~204.61 mM).[6]

Application Notes: Mechanism of Action

BRD4354 has been shown to act through at least two distinct mechanisms, making it a molecule of interest for research in epigenetics and virology.

A. Inhibition of Histone Deacetylases (HDACs)

BRD4354 is a selective inhibitor of class IIa HDACs, with moderate potency against HDAC5 (IC₅₀ = 0.85 µM) and HDAC9 (IC₅₀ = 1.88 µM).[2][4] It shows weaker inhibition of HDACs 4, 6, 7, and 8, and is significantly less active against class I HDACs (HDAC1, 2, and 3).[2] The mechanism is believed to involve the chelation of the zinc ion essential for catalysis within the HDAC active site. This binding is proposed to trigger a decomposition of BRD4354 into an ortho-quinone methide intermediate, which then forms a covalent bond with nucleophilic cysteine residues in the enzyme's active site.

Caption: General mechanism of HDAC inhibition by BRD4354.

B. Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

BRD4354 has been identified as a potent, time-dependent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][3] It exhibits an IC₅₀ of 0.72 µM after a 60-minute incubation.[1] The proposed mechanism involves a two-step process: an initial reversible binding to the Mpro active site, followed by a retro-Mannich reaction that generates a reactive ortho-quinone methide intermediate. This intermediate is then attacked by the catalytic Cysteine-145 residue of Mpro, forming a stable covalent Michael adduct and inactivating the enzyme.[1][3]

Caption: Proposed mechanism of SARS-CoV-2 Mpro inhibition.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

-

BRD4354 (MW: 382.89 g/mol )

-

Anhydrous/low-water content DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:

-

Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 382.89 g/mol * (1000 mg / 1 g) = 7.66 mg

-

-

Weigh Compound: Carefully weigh 7.66 mg of BRD4354 powder and place it into a sterile vial.

-

Add Solvent: Add 1 mL of high-quality DMSO to the vial.

-

Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[5] Visually inspect to ensure no particulates remain.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[5]

Caption: Workflow for preparing a BRD4354 stock solution.

Protocol 2: General Protocol for In Vitro Cell-Based Assay

This protocol provides a general framework for treating cultured cells with BRD4354. Final concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

-

20 mM BRD4354 stock solution in DMSO (from Protocol 1)

-

Cultured cells in appropriate multi-well plates

-

Complete cell culture medium

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the 20 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Example for 10 µM final concentration: First, make an intermediate dilution by adding 1 µL of 20 mM stock to 199 µL of medium (yields 100 µM). Then, add 100 µL of this 100 µM solution to 900 µL of medium in the well (yields 10 µM).

-

Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent toxicity.[5]

-

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of BRD4354. Include a "vehicle only" control (medium with the same final DMSO concentration as the highest drug concentration).

-

Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24 hours).[4]

-

Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol describes how to prepare a solution of BRD4354 suitable for administration in animal models, based on common formulation vehicles.[4]

Materials:

-

BRD4354

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure (for a 1.25 mg/mL solution):

-

Prepare Stock: Prepare a concentrated stock of BRD4354 in DMSO (e.g., 12.5 mg/mL). This will be 10% of the final volume.

-

Mix Solvents: In a sterile tube, combine the components in the following order, ensuring the solution is mixed thoroughly after each addition:

-

Add 400 µL of PEG300.

-

Add 100 µL of the 12.5 mg/mL BRD4354 DMSO stock. Mix well.

-

Add 50 µL of Tween-80. Mix well.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

-

Final Dissolution: Vortex or sonicate the final mixture until it is a clear, homogenous solution.

-

Administration: The formulation is now ready for administration via the desired route (e.g., intraperitoneal injection). The final concentration is 1.25 mg/mL BRD4354 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

References

- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD 4354 | CAS 315698-07-8 | BRD4354 | Tocris Bioscience [tocris.com]

- 3. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for BRD4354 in In Vitro Assays

These application notes provide detailed protocols and guidelines for utilizing BRD4354, a potent and selective inhibitor of Histone Deacetylase 5 (HDAC5) and HDAC9, in various in vitro assays. BRD4354 is also a known covalent inhibitor of the SARS-CoV-2 main protease (MPro). These protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

BRD4354 exhibits a dual mechanism of action. It acts as a moderately potent inhibitor of HDAC5 and HDAC9, with IC50 values of 0.85 μM and 1.88 μM, respectively[1]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 can lead to hyperacetylation of their targets, influencing gene expression.

Additionally, BRD4354 is a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro), with an IC50 of 0.72 ± 0.04 μM[2]. It forms a covalent bond with the active site cysteine (Cys145) of MPro, thereby inactivating the enzyme.

Quantitative Data Summary

The following table summarizes the inhibitory activity of BRD4354 against various targets.

| Target Enzyme | IC50 Value (μM) | Notes |

| SARS-CoV-2 Main Protease (MPro) | 0.72 ± 0.04 | Time-dependent covalent inhibition[2]. |

| Histone Deacetylase 5 (HDAC5) | 0.85 | Moderately potent inhibitor[1]. |

| Histone Deacetylase 9 (HDAC9) | 1.88 | Moderately potent inhibitor[1]. |

| HDAC4, HDAC6, HDAC7, HDAC8 | 3.88 - 13.8 | Weaker inhibition compared to HDAC5 and HDAC9. |

| HDAC1, HDAC2, HDAC3 | >40 | Demonstrates less inhibitory effect on class I HDACs[1]. |

Optimal Concentration Range for In Vitro Assays:

Based on the provided IC50 values, a general starting concentration range for in vitro assays is recommended. For enzymatic assays involving MPro, HDAC5, or HDAC9, a concentration range of 0.1 µM to 10 µM is a suitable starting point for dose-response studies. For cell-based assays, a broader range of 0.5 µM to 25 µM should be tested to determine the optimal concentration for the desired effect (e.g., changes in gene expression, cell viability) while minimizing cytotoxicity.

Signaling Pathway

The inhibitory action of BRD4354 on HDAC5 and HDAC9 primarily impacts the MEF2 (Myocyte Enhancer Factor 2) signaling pathway. HDAC5 and HDAC9 act as transcriptional corepressors by binding to MEF2 transcription factors, leading to the repression of MEF2-target genes. Upon inhibition of HDAC5/9 by BRD4354, MEF2 is released from this repression, allowing it to activate the transcription of its target genes. This pathway is known to be regulated by signaling molecules such as calcineurin.

Caption: HDAC5/9-MEF2 Signaling Pathway Inhibition by BRD4354.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro effects of BRD4354.

Caption: General In Vitro Experimental Workflow for BRD4354.

Experimental Protocols

SARS-CoV-2 MPro Inhibition Assay (Fluorogenic)

This protocol is adapted from established methods for measuring MPro activity[2].

Materials:

-

Recombinant SARS-CoV-2 Main Protease (MPro)

-

Fluorogenic MPro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP

-

BRD4354 stock solution (in DMSO)

-

DMSO (for control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of BRD4354 in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well black microplate, add 5 µL of the diluted BRD4354 or DMSO (vehicle control) to each well.

-

Add 40 µL of MPro enzyme solution (e.g., 50 nM final concentration) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Initiate the reaction by adding 5 µL of the MPro substrate solution (e.g., 20 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each BRD4354 concentration relative to the vehicle control and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vitro HDAC Activity Assay (Fluorometric)

This is a general protocol for measuring HDAC activity and can be adapted for purified HDAC5 or HDAC9.

Materials:

-

Purified recombinant HDAC5 or HDAC9 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Developer solution (e.g., containing Trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

BRD4354 stock solution (in DMSO)

-

DMSO (for control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of BRD4354 in HDAC Assay Buffer. Maintain a constant final DMSO concentration.

-

To each well of a 96-well black microplate, add 10 µL of diluted BRD4354 or DMSO.

-

Add 30 µL of the HDAC enzyme solution to each well.

-

Add 10 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the Developer solution to each well.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This section provides protocols for three common cell viability assays. It is recommended to perform these assays to determine the cytotoxic potential of BRD4354 and to select appropriate concentrations for subsequent cell-based experiments.

a) MTT Assay

Principle: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a range of BRD4354 concentrations (e.g., 0.1 to 50 µM) for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

b) Resazurin (AlamarBlue) Assay

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

After the treatment period, add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

c) ATP-Based Assay (e.g., CellTiter-Glo®)

Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol, preferably using an opaque-walled 96-well plate.

-

After the treatment period, equilibrate the plate to room temperature for about 30 minutes.

-

Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis in Cell Culture

This protocol describes a general method for analyzing changes in gene expression in response to BRD4354 treatment. A549 adenocarcinoma cells have been previously used for this purpose[1].

Materials:

-

Target cell line (e.g., A549)

-

Cell culture medium and supplements

-

BRD4354 stock solution (in DMSO)

-

6-well plates

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for cDNA synthesis

-

Primers for target genes (for qPCR)

-

qPCR master mix and instrument

-

Reagents for Western blotting (if analyzing protein expression)

Procedure:

-

Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.

-

Treat the cells with the desired concentration of BRD4354 (e.g., 10 µM) or vehicle control (DMSO) for a specific duration (e.g., 24 hours)[1].

-

For qPCR analysis: a. Harvest the cells and extract total RNA using a suitable method. b. Assess RNA quality and quantity. c. Synthesize cDNA from the extracted RNA. d. Perform qPCR using primers for genes of interest (e.g., known MEF2 target genes) and a housekeeping gene for normalization. e. Analyze the relative gene expression changes using the ΔΔCt method.

-

For Western Blot analysis: a. Lyse the cells and determine the protein concentration. b. Separate protein lysates by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies against proteins of interest (e.g., acetylated histones, MEF2 target proteins) and a loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands. e. Quantify the protein expression levels relative to the loading control.

References

Application Notes and Protocols for BRD4354, a Novel Histone Deacetylase (HDAC) Inhibitor

For Research Use Only.

Introduction

BRD4354 is a potent and selective histone deacetylase (HDAC) inhibitor under investigation for its therapeutic potential in various malignancies. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2][3] In many cancers, HDACs are aberrantly overexpressed, resulting in the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[1][2][4] BRD4354, by inhibiting HDAC activity, aims to restore normal gene expression patterns, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][5][6][7] These application notes provide a summary of the effects of BRD4354 on various cancer cell lines and detailed protocols for its use in in vitro studies.

Mechanism of Action

BRD4354 is believed to exert its anti-cancer effects by inhibiting the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[1][3] One of the key genes upregulated by HDAC inhibitors is p21, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest at the G1/S and G2/M phases.[5][8][9] Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4][5][7] This can involve the upregulation of pro-apoptotic proteins like Bim and Bid, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][7]

Diagram of the Proposed Signaling Pathway for BRD4354

Caption: Proposed mechanism of action of BRD4354.

Data on Cancer Cell Line Treatment

The following table summarizes the typical effects of HDAC inhibitors, which are anticipated for BRD4354, on various cancer cell lines. The concentrations and treatment times provided are representative and may require optimization for specific experimental conditions.

| Cancer Cell Line | Cancer Type | Typical Concentration Range | Treatment Time | Anticipated Effects |

| A549 | Lung Cancer | 1 - 10 µM | 24 - 72 hours | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[9] |

| H1299 | Lung Cancer | 1 - 10 µM | 24 - 72 hours | Reduced cell proliferation, induction of apoptosis, G1 and G2/M cell cycle arrest.[9] |

| MCF-7 | Breast Cancer | 0.5 - 5 µM | 48 - 72 hours | Inhibition of cell growth, induction of apoptosis. |

| MDA-MB-231 | Breast Cancer | 1 - 15 µM | 48 - 72 hours | Decreased cell viability, induction of apoptosis. |

| HCT116 | Colon Cancer | 0.5 - 10 µM | 24 - 48 hours | Cell cycle arrest, induction of apoptosis. |

| HeLa | Cervical Cancer | 1 - 20 µM | 24 - 72 hours | Inhibition of cell proliferation, apoptosis. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of BRD4354.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BRD4354 on cancer cells. The MTT assay measures the metabolic activity of viable cells.[10]

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

BRD4354 stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of BRD4354 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted BRD4354 solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Diagram of the Experimental Workflow for Evaluating BRD4354

Caption: General workflow for testing BRD4354.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

BRD4354 stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-